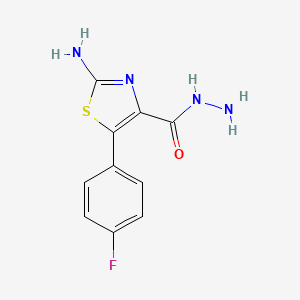

2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide

Description

2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide is a fluorinated thiazole derivative characterized by a carbohydrazide functional group at the 4-position of the thiazole ring and a 4-fluorophenyl substituent at the 5-position. The fluorine atom enhances lipophilicity and metabolic stability, which may improve bioavailability in biological systems .

Propriétés

IUPAC Name |

2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4OS/c11-6-3-1-5(2-4-6)8-7(9(16)15-13)14-10(12)17-8/h1-4H,13H2,(H2,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYZWYKSVYFAQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=C(S2)N)C(=O)NN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide typically involves the reaction of 4-fluoroaniline with various reagents to introduce the thiazole ring and the carbohydrazide group. One common method includes the cyclization of 4-fluoroaniline with thiourea and subsequent reactions to form the desired thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown potential in the development of pharmacological agents:

- Antiviral Activity : It has been investigated as a substrate for synthesizing derivatives that act as inhibitors of HCV NS5B polymerase, which is crucial for hepatitis C virus replication. These derivatives have demonstrated promising antiviral activity in preliminary studies .

- Antitubercular Agents : Research indicates that hybrids of 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide with phenothiazine may exhibit significant antitubercular properties. This application is particularly relevant given the global resurgence of tuberculosis and the need for new therapeutic options .

Material Science

The compound serves as a precursor in the synthesis of advanced materials:

- Dye Production : It can be utilized in the preparation of bithiophene-based azo dyes, which are noted for their potential nonlinear optical (NLO) properties. These dyes have applications in optoelectronic devices and sensors .

Analytical Chemistry

The compound's unique structure allows for its use in various analytical techniques:

- Chromatography : Due to its distinct chemical properties, it can serve as a standard or reference material in chromatographic analyses, enhancing the accuracy of separation techniques used in both environmental and pharmaceutical testing .

Case Study 1: Antiviral Research

A study conducted on derivatives of this compound revealed that certain modifications significantly increased their inhibitory effects on HCV replication. The research highlighted the importance of structural variations in enhancing biological activity, paving the way for developing effective antiviral drugs .

Case Study 2: Synthesis of Azo Dyes

In another study, researchers synthesized a series of azo dyes from this compound and evaluated their optical properties. The results indicated that these dyes exhibited strong absorbance in the visible spectrum, making them suitable candidates for applications in dye-sensitized solar cells and photonic devices .

Mécanisme D'action

The mechanism of action of 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound is compared with analogues differing in substituents (halogens, substitution positions, or functional groups).

Table 1: Structural and Physical Properties of Selected Analogues

Impact of Substituents on Properties

Halogen Effects: Fluorine vs. Chlorine: The 4-chloro analogue (382.82 g/mol) exhibits a higher melting point (341°C) than the 4-fluoro derivative, likely due to stronger intermolecular interactions (e.g., halogen bonding) . Chlorine’s larger atomic size and polarizability may enhance crystal lattice stability.

Functional Group Modifications :

- Carbohydrazide Group : The presence of this group in the target compound enables condensation reactions (e.g., with aldehydes to form Schiff bases), a feature exploited in synthesizing triazole-thione derivatives ().

- Simplified Analogues : The absence of the carbohydrazide group in 5-(4-fluorophenyl)-1,3-thiazol-2-amine () reduces molecular complexity, making it suitable for foundational metabolic studies.

Synthetic Accessibility :

- The 4-chloro and 4-fluoro derivatives are commercially available (), suggesting standardized synthesis routes. details the synthesis of methyl- and chloro-substituted analogues via hydrazide intermediate reactions.

Activité Biologique

2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

- Molecular Formula : C10H9FN4OS

- Molecular Weight : 252.27 g/mol

- CAS Number : 886361-60-0

The compound features a thiazole ring, which is known for its diverse biological activities, including anticancer properties. The presence of a fluorine atom on the phenyl group enhances its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and inhibition of key cellular pathways.

Anticancer Activity

Several studies have highlighted the compound's effectiveness against different cancer types:

-

Cytotoxicity Studies :

- In vitro assays demonstrated that the compound has a notable cytotoxic effect on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The IC50 values were reported to be significantly lower than those of standard chemotherapeutic agents like doxorubicin, indicating its potential as an effective anticancer agent .

-

Mechanism of Action :

- Flow cytometry analysis revealed that treatment with this compound leads to increased levels of p53 and caspase-3 cleavage in MCF-7 cells, suggesting activation of apoptotic pathways . This aligns with findings that thiazole derivatives often act through similar mechanisms to induce cell death in cancer cells.

Case Studies

Case Study 1: Breast Cancer

A study involving MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent increase in apoptosis markers. The results indicated that at higher concentrations (above 10 µM), significant cytotoxicity was observed, with an IC50 value calculated to be approximately 15 µM .

Case Study 2: Melanoma

In another study focused on melanoma cell lines (MEL-8), the compound was found to inhibit cell proliferation effectively. The IC50 value was determined to be around 12 µM. Molecular docking studies suggested strong interactions between the compound and specific protein targets involved in tumor growth regulation .

Data Tables

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via p53 activation |

| MEL-8 | 12 | Inhibition of proliferation |

| U937 | 18 | Caspase activation |

Q & A

Q. What are the standard synthetic routes for 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide?

A common method involves condensation of 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide with 4-fluorobenzaldehyde in the presence of catalytic acetic acid. This reaction typically achieves a 79% yield and is characterized by straightforward purification via recrystallization. Key validation steps include spectroscopic confirmation (¹H-NMR, ¹³C-NMR) and mass spectrometry (LCMS) .

Q. How is the compound characterized structurally and chemically?

Structural elucidation relies on a combination of techniques:

Q. What preliminary biological activities have been reported for this compound?

In vitro studies show selective antibacterial activity against Bacillus subtilis (MIC ~12.5 µg/mL). Additionally, DNA binding assays using UV-Vis and fluorescence spectroscopy suggest intercalation with DNA, evidenced by hypochromicity and binding constants (Kb ~10⁴ M⁻¹) .

Advanced Research Questions

Q. How do substituents on the thiazole ring influence bioactivity?

Substituent effects are critical for activity modulation. For example:

- Electron-withdrawing groups (e.g., Cl on phenyl rings) enhance antimicrobial potency by increasing electrophilicity.

- Bulky substituents (e.g., naphthyl) improve DNA affinity via hydrophobic interactions. Comparative studies of derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl) reveal structure-activity relationships (SAR) using in silico docking and in vitro assays .

Q. What strategies optimize reaction yields in large-scale synthesis?

Yield optimization involves:

Q. How can contradictions in biological data across studies be resolved?

Discrepancies in bioactivity (e.g., varying MIC values) often arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion).

- Structural purity : Enantiomeric impurities (e.g., from asymmetric synthesis) can skew results. X-ray crystallography or chiral HPLC ensures compound homogeneity .

Q. What advanced techniques validate electronic and steric effects in derivatives?

- X-ray crystallography : Resolves steric clashes (e.g., 4-fluorophenyl orientation relative to the thiazole core).

- DFT calculations : Predicts electron density distribution and frontier molecular orbitals (HOMO/LUMO) to rationalize reactivity .

Methodological Notes

- Data Interpretation : Cross-reference NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw) to confirm regiochemistry.

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and dose-response curves to quantify efficacy.

- Safety : Handle fluorinated intermediates in fume hoods due to potential toxicity (e.g., HF release under acidic conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.